

Henicosan-11-ol CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Henicosan-11-ol**

Cat. No.: **B1329732**

[Get Quote](#)

An In-depth Technical Guide to Henicosan-11-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Henicosan-11-ol**. Due to the limited publicly available data on the specific biological activities and mechanisms of action of this long-chain fatty alcohol, this document focuses on its fundamental characteristics. A conceptual workflow for the investigation of such a compound within a drug discovery framework is also presented.

Chemical Identity and Properties

Henicosan-11-ol is a secondary fatty alcohol characterized by a 21-carbon chain with a hydroxyl group at the 11th position.^[1] Its chemical identity and key physicochemical properties are summarized below.

Identifier	Value	Source
CAS Number	3381-26-8	[1] [2]
Molecular Formula	C ₂₁ H ₄₄ O	[1] [2]
IUPAC Name	Henicosan-11-ol	
Synonyms	11-Heneicosanol, Di-n-decyl carbinol	

Physicochemical Property	Value	Source
Molecular Weight	312.58 g/mol	
Molecular Weight (Computed)	312.6 g/mol	
Exact Mass	312.339216023 Da (Computed)	
logP _{oct/wat} (Octanol/Water Partition Coefficient)	7.409 (Calculated)	
Normal Boiling Point	771.62 K (Calculated)	
Normal Melting Point	372.25 K (Calculated)	
Enthalpy of Vaporization (Δ _{vap} H°)	78.63 kJ/mol (Calculated)	
Enthalpy of Fusion (Δ _{fus} H°)	50.71 kJ/mol (Calculated)	

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of chemical identity. The following spectral information for **Henicosan-11-ol** is available in public repositories:

Spectroscopic Technique	Availability	Source/Reference
Mass Spectrometry	Electron Ionization (EI) mass spectrum available.	NIST WebBook
Infrared (IR) Spectroscopy	IR spectrum available.	NIST WebBook, PubChem
Nuclear Magnetic Resonance (NMR) Spectroscopy	Data not readily available in public repositories.	

Experimental Protocol: Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

While specific experimental parameters for **Henicosan-11-ol** are not detailed, a general protocol for obtaining an ATR-IR spectrum for a solid sample is as follows:

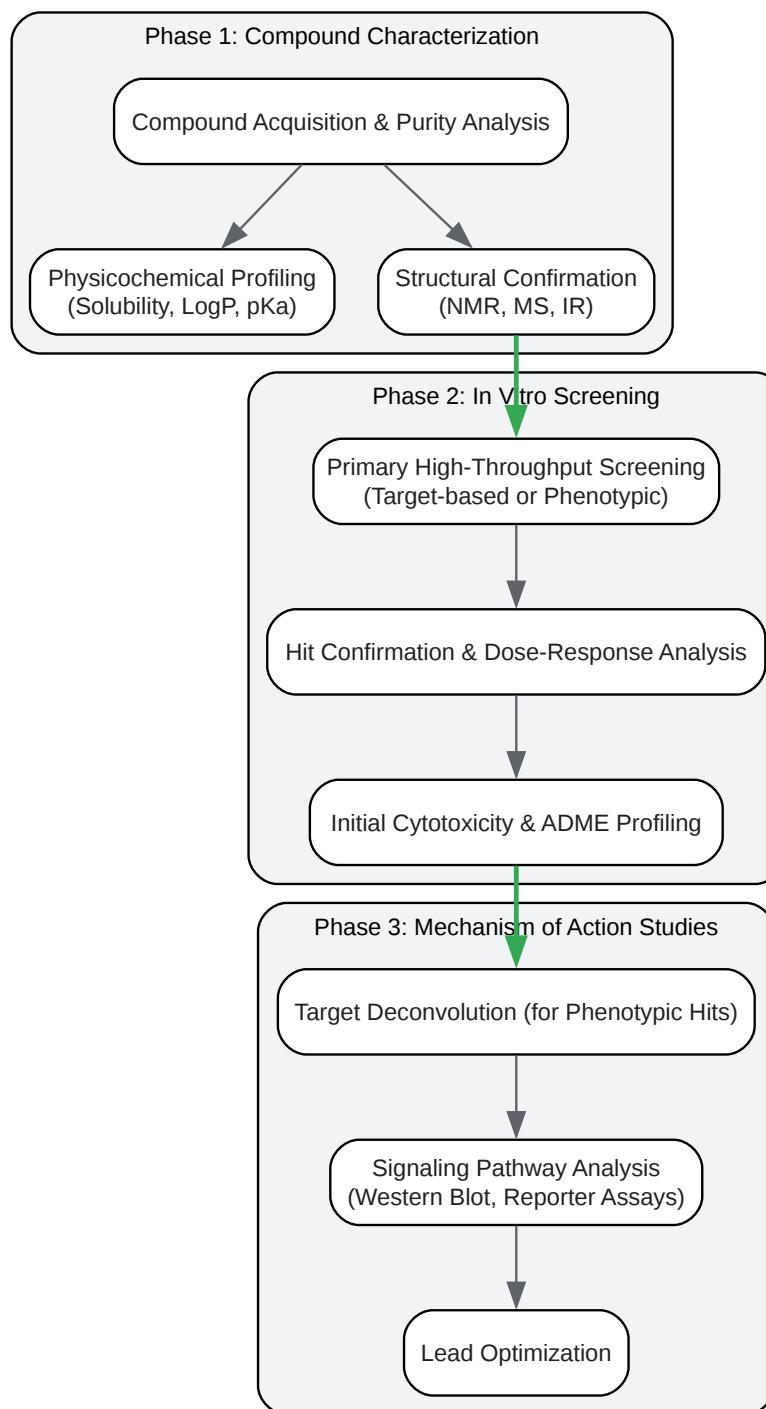
- Instrument Preparation: The Bruker Tensor 27 FT-IR spectrometer, or a similar instrument, is purged with dry air or nitrogen to minimize atmospheric interference (e.g., water vapor and carbon dioxide). A background spectrum is collected.
- Sample Preparation: A small amount of the solid **Henicosan-11-ol** sample is placed directly onto the ATR crystal (e.g., DuraSamplIR II).
- Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded over a standard wavenumber range (e.g., 4000–400 cm^{-1}).
- Data Processing: The resulting spectrum is baseline-corrected and may be normalized for comparison.

Biological Activity and Drug Development Potential

Currently, there is a lack of specific, in-depth research on the biological activities, signaling pathways, and therapeutic applications of **Henicosan-11-ol** in the public domain. Long-chain fatty alcohols, as a class of molecules, are known to have diverse biological functions, including roles in membrane structure, energy storage, and cell signaling. Further research is required to determine if **Henicosan-11-ol** possesses any significant pharmacological properties.

Conceptual Experimental Workflow

The following diagram illustrates a hypothetical workflow for the initial screening and characterization of a novel fatty alcohol, such as **Henicosan-11-ol**, within a drug discovery context. This workflow provides a logical progression from initial compound identification to more detailed biological investigation.



[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the screening and characterization of a novel fatty alcohol.

This generalized workflow highlights the necessary steps to systematically evaluate a compound like **Henicosan-11-ol** for its potential as a therapeutic agent. Each phase involves a

series of detailed experimental protocols that would need to be developed and optimized.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Henicosan-11-ol | C₂₁H₄₄O | CID 76913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 11-Heneicosanol [webbook.nist.gov]
- To cite this document: BenchChem. [Henicosan-11-ol CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1329732#henicosan-11-ol-cas-number-and-molecular-formula\]](https://www.benchchem.com/product/b1329732#henicosan-11-ol-cas-number-and-molecular-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com